molecular formula C4H9NO3 B12305013 L-Threonine-2,3-D2

L-Threonine-2,3-D2

Cat. No.: B12305013
M. Wt: 121.13 g/mol
InChI Key: AYFVYJQAPQTCCC-JZFQEKCDSA-N
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Description

L-Threonine-2,3-D2 is a deuterated form of L-Threonine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, two hydrogen atoms in the threonine molecule are replaced by deuterium. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine-2,3-D2 typically involves the incorporation of deuterium into the threonine molecule. One common method is the catalytic exchange reaction where L-Threonine is treated with deuterium oxide (D2O) in the presence of a catalyst. This process allows the hydrogen atoms to be replaced by deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a medium containing deuterium oxide. The microorganisms incorporate deuterium into their metabolic products, including L-Threonine .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-2,3-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 2-amino-3-ketobutyrate

    Reduction: L-Threonine or other reduced derivatives

    Substitution: Various substituted threonine derivatives

Scientific Research Applications

L-Threonine-2,3-D2 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine-2,3-D2 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated L-Threonine. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonine-2,3-D2 is unique due to its specific deuterium labeling at the 2 and 3 positions. This specific labeling allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with other isotopically labeled compounds.

Properties

Molecular Formula

C4H9NO3

Molecular Weight

121.13 g/mol

IUPAC Name

(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D

InChI Key

AYFVYJQAPQTCCC-JZFQEKCDSA-N

Isomeric SMILES

[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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